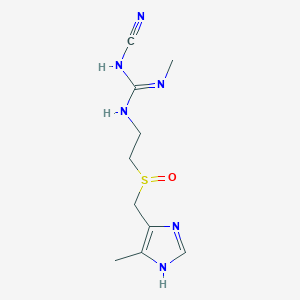
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
説明
“(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N6S2 . It is also known as "{[(2-carbamimidamido-1,3-thiazol-4-yl)methyl]sulfanyl}methanimidamide dihydrochloride" .
Molecular Structure Analysis
The molecular weight of this compound is 266.77 . The molecular structure consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms .
Physical And Chemical Properties Analysis
This compound has various physical and chemical properties, including appearance, physical state, color, melting point, freezing point, particle size distribution, partition coefficient, solubility in organic solvents, fat solubility, oxidation reduction potential, stability in organic solvents, and identity of relevant degradation products .
科学的研究の応用
Anticancer Activity
One significant application of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride and its derivatives is in anticancer research. Studies have shown that certain derivatives of this compound exhibit promising anticancer activity. For instance, novel thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from similar chemical structures, demonstrated concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014). Additionally, other studies have synthesized new benzothiazole derivatives that showed cytotoxicity against various cancer cell lines (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).
Antihypertensive and Anti-Inflammatory Properties
This compound has also been explored for its potential antihypertensive and anti-inflammatory properties. Research on similar thiazole derivatives has revealed good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). These findings suggest a potential avenue for therapeutic application in cardiovascular diseases.
Antimicrobial and Antifungal Applications
The compound and its derivatives have been studied for their antimicrobial and antifungal capabilities. For instance, a study on N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, a related compound, has shown antifungal activities against specific fungi (Cui, Li, Song, & Qian, 2002). Such properties make these compounds valuable in the development of new antimicrobial agents.
Potential in Treating Neurological Disorders
Research has indicated the potential of related thiazole derivatives in treating neurological disorders. For example, compounds synthesized from similar chemical structures have shown enzyme inhibitory activity against enzymes relevant to Alzheimer's disease, suggesting potential therapeutic benefits (Ramzan, Abbasi, ur-Rehman, et al., 2018).
Cardioprotective Effects
Some derivatives of this compound have been identified for their cardioprotective effects. For instance, certain thiazole derivatives were studied in vitro for their cardioprotective activity and were found to possess a moderate to high effect in this regard (Drapak, Perekhoda, Demchenko, et al., 2019).
Safety And Hazards
This compound is classified as having acute toxicity (oral, inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKAAVQOOXXUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335754 | |
| Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
CAS RN |
88046-01-9 | |
| Record name | (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088046019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PZ8U72L9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)




![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)

